

Unveiling the Electronic Landscape of Antimony Oxychloride: A Technical Guide

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Compound of Interest		
Compound Name:	Antimony oxychloride	
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Shanghai, China – December 17, 2025 – In a significant step forward for materials science, this technical guide provides an in-depth analysis of the electronic band structure of **antimony oxychloride** (SbOCl), a compound of increasing interest for its potential applications in photocatalysis, optoelectronics, and as a flame retardant. This document, tailored for researchers, scientists, and professionals in drug development, synthesizes crystallographic data, experimental protocols, and theoretical calculations to offer a comprehensive understanding of SbOCl's electronic properties.

Antimony oxychloride crystallizes in a monoclinic system with the space group P21/c.[1] Unlike other layered antimony oxychlorides, SbOCl possesses a non-layered structure where chlorine atoms are covalently bonded to antimony.[1] This unique structural arrangement significantly influences its electronic characteristics.

Crystallographic and Electronic Properties

Theoretical investigations into the electronic structure of SbOCI, primarily conducted using Density Functional Theory (DFT), reveal it to be a semiconductor with a direct band gap. The calculated band structure indicates that both the valence band maximum (VBM) and the conduction band minimum (CBM) are located at the same point in the Brillouin zone, a characteristic feature of direct band gap materials. The energy of this band gap is reported to be in the range of 2.7 to 3.5 eV.



Analysis of the partial density of states (PDOS) provides insight into the atomic orbital contributions to the electronic bands. The valence band is primarily composed of O 2p and Cl 3p orbitals, with some contribution from Sb 5p orbitals. The conduction band is largely dominated by the unoccupied Sb 5p orbitals. This understanding of the orbital contributions is crucial for designing materials with tailored electronic and optical properties.

Quantitative Data Summary

The following tables summarize the key crystallographic and computational parameters for **antimony oxychloride**.

Table 1: Crystallographic Data for Antimony Oxychloride (SbOCI)

Parameter	Value	Reference
Crystal System	Monoclinic	[1]
Space Group	P21/c	[1]
a (Å)	7.908(9)	[1]
b (Å)	10.732(14)	[1]
c (Å)	9.527(10)	[1]
β (°)	103.65	[1]
Z (formula units/cell)	12	[1]

Table 2: Parameters for DFT-based Electronic Band Structure Calculations of SbOCI

Parameter	Specification	Reference
Software	CASTEP	[2]
Method	Plane-wave pseudopotential	[2]
Exchange-Correlation Functional	Generalized Gradient Approximation (GGA) with Perdew–Burke–Ernzerhof (PBE)	[2]



Experimental and Computational Workflows

The synthesis of high-quality SbOCI crystals is a prerequisite for both experimental characterization and accurate theoretical modeling. The following section details a typical hydrothermal synthesis protocol. Furthermore, a generalized workflow for the computational determination of the electronic band structure is presented.

Experimental Protocol: Hydrothermal Synthesis of SbOCI

A common method for the synthesis of **antimony oxychloride** is through the hydrolysis of antimony trichloride (SbCl₃).[1] A specific protocol for producing single crystals involves a hydrothermal reaction.

Materials:

- Antimony trichloride (SbCl₃)
- Boric acid (H₃BO₃)
- · Deionized water

Procedure:

- Dissolve SbCl₃ and H₃BO₃ in a 1:3 molar ratio in 2 mL of deionized water.
- Transfer the solution to a 23 mL Teflon-lined autoclave.[2]
- Heat the autoclave to 220 °C at a rate of 10 °C/h.[2]
- Maintain the temperature for a specified duration to allow for crystal growth.
- Cool the autoclave to room temperature.
- Separate the resulting transparent single crystals from the reaction mixture.

Visualizing Methodologies



To further elucidate the processes involved in the study of **antimony oxychloride**, the following diagrams illustrate the experimental and computational workflows.



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A simplified workflow for the hydrothermal synthesis of SbOCI crystals.



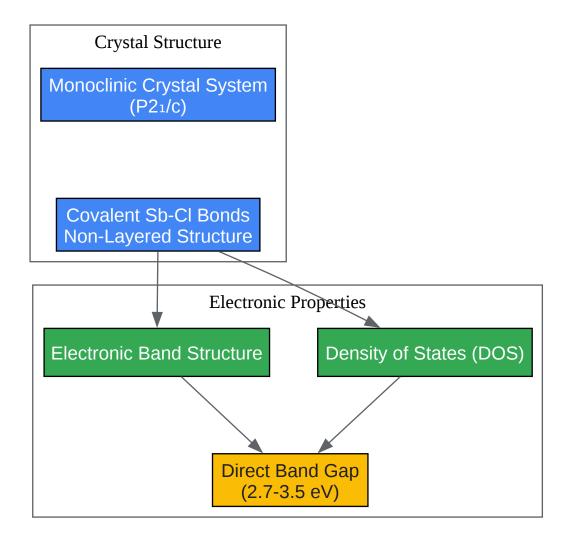
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A typical workflow for DFT-based electronic band structure calculations.

Signaling Pathways and Logical Relationships

The relationship between the atomic structure and the resulting electronic properties of SbOCl can be visualized as a logical flow. The specific arrangement of atoms and their bonding characteristics directly determine the electronic band structure and density of states.





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The relationship between the crystal structure and electronic properties of SbOCI.

This comprehensive guide provides a foundational understanding of the electronic band structure of **antimony oxychloride**, paving the way for further research and application development in various scientific and technological fields. The detailed methodologies and summarized data offer a valuable resource for professionals seeking to explore the potential of this promising material.

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